molecular formula C20H19N3O2 B4644372 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone

7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4644372
M. Wt: 333.4 g/mol
InChI Key: KJDRDEXIKQETMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it an important target for scientific investigation.

Mechanism of Action

The mechanism of action of 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone exhibits a range of biochemical and physiological effects. These include inhibition of tumor cell growth, suppression of inflammatory cytokine production, and modulation of immune cell activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its ability to selectively target cancer cells and inflammatory pathways. However, one of the limitations of this compound is its potential toxicity and low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone. These include:
1. Further investigation of the compound's mechanism of action and potential targets for drug development.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of the compound's potential as a treatment for other inflammatory and autoimmune diseases.
4. Investigation of the compound's potential as a combination therapy with other anti-cancer agents.
5. Development of more effective delivery methods to improve the compound's solubility and bioavailability.

Scientific Research Applications

Research on 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone has focused on its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.

properties

IUPAC Name

7-(furan-2-yl)-4-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-12-5-3-6-15(9-12)22-20-21-13(2)19-16(23-20)10-14(11-17(19)24)18-7-4-8-25-18/h3-9,14H,10-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDRDEXIKQETMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 3
7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 4
7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 5
7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 6
7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone

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